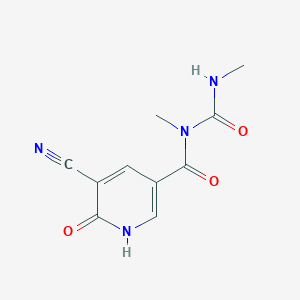![molecular formula C15H15N5O3S B2838763 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034505-19-4](/img/structure/B2838763.png)
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has piqued the interest of researchers due to its unique molecular structure and potential applications. This compound combines various functional groups, providing a platform for diverse chemical reactions and potential pharmacological uses.
Métodos De Preparación
Synthetic routes: The preparation of 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multi-step synthesis. The starting materials typically include 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine and thiophene-2-carboxaldehyde. These compounds undergo various condensation, cyclization, and coupling reactions under controlled conditions. Industrial production methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions, such as temperature, pressure, and the use of suitable solvents and catalysts. Efficient purification techniques like recrystallization and chromatography are employed to ensure the compound's purity.
Análisis De Reacciones Químicas
Types of reactions it undergoes: This compound can participate in oxidation, reduction, and substitution reactions. Its functional groups, such as the pyrimidine and thiophene moieties, provide multiple reactive sites. Common reagents and conditions used: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used. Substitution reactions often involve nucleophiles like amines or thiols. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are frequently used. Major products formed: The major products depend on the specific reactions and conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the structure.
Aplicaciones Científicas De Investigación
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has numerous applications across various fields: Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules. Its reactive functional groups make it valuable for developing new compounds. Biology: Researchers study this compound's interactions with biological molecules, investigating its potential as a molecular probe or diagnostic tool. Medicine: Preliminary studies suggest potential pharmacological properties, such as anticancer or antimicrobial activity. more research is needed to confirm these effects. Industry: The compound's unique structure can be exploited in materials science, potentially leading to new polymers or electronic materials.
Mecanismo De Acción
The precise mechanism of action for 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is still under investigation. It is believed to interact with specific molecular targets, such as enzymes or receptors, leading to downstream biological effects. Its effects may be mediated through various pathways, such as apoptosis in cancer cells or disruption of bacterial cell walls.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea stands out due to its unique combination of pyrimidine and thiophene moieties. Similar compounds might include analogs where either the pyrimidine or thiophene ring is modified, such as replacing the thiophene with a furan ring. This uniqueness could translate to distinct biological activities or chemical reactivity profiles, making it an attractive subject for further research and application development.
Propiedades
IUPAC Name |
1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-13-11-4-1-5-16-12(11)19-15(23)20(13)7-6-17-14(22)18-9-10-3-2-8-24-10/h1-5,8H,6-7,9H2,(H,16,19,23)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGQDBQQMULIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)NCC3=CC=CS3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)
![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)


![Methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate](/img/structure/B2838687.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2838690.png)





![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)
![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)
